molecular formula C26H32N2O B12813577 17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol

17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol

Cat. No.: B12813577
M. Wt: 388.5 g/mol
InChI Key: PAFKTGFSEFKSQG-UHFFFAOYSA-N
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Description

17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound, which is known for its wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol typically involves the condensation of o-phenylenediamine with various aldehydes or ketones under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as sodium metabisulphite, which facilitates the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the initial formation of the benzimidazole core followed by further functionalization to introduce the cyclopenta[a]phenanthren-3-ol moiety. These processes are optimized for high yield and efficiency, often employing advanced techniques such as vacuum column chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups onto the benzimidazole ring .

Scientific Research Applications

17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity. This compound has been shown to interfere with the androgen receptor signaling pathway, which is crucial in the development and progression of prostate cancer .

Comparison with Similar Compounds

Similar Compounds

    Galeterone: Chemically similar, used in the treatment of prostate cancer.

    Osimertinib: Another benzimidazole derivative with anticancer properties.

    Nocodazole: Known for its antimitotic activity.

Uniqueness

17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol is unique due to its specific structural features that allow it to interact with a distinct set of molecular targets. Its combination of the benzimidazole ring with the cyclopenta[a]phenanthren-3-ol moiety provides it with unique pharmacological properties that are not observed in other similar compounds .

Properties

IUPAC Name

17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O/c1-25-13-11-18(29)15-17(25)7-8-19-20-9-10-24(26(20,2)14-12-21(19)25)28-16-27-22-5-3-4-6-23(22)28/h3-7,10,16,18-21,29H,8-9,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFKTGFSEFKSQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4N5C=NC6=CC=CC=C65)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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